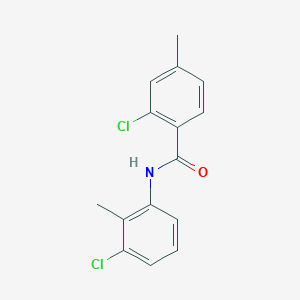
2-chloro-N-(3-chloro-2-methylphenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-chloro-2-methylphenyl)-4-methylbenzamide is a chemical compound that belongs to the class of benzamides. It is also known as TCB-2 and is a synthetic hallucinogenic drug. TCB-2 is similar to the chemical structure of LSD, but it has a different mechanism of action. TCB-2 has been used in scientific research to study its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of TCB-2 is not fully understood. It is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. TCB-2 has been shown to have a higher affinity for the 5-HT2A receptor than LSD, which may account for its increased potency.
Biochemical and Physiological Effects
TCB-2 has been shown to have hallucinogenic effects, similar to LSD. It has been reported to cause visual and auditory hallucinations, altered perception of time, and changes in mood. TCB-2 has also been shown to increase heart rate and blood pressure, which may be related to its effects on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TCB-2 in scientific research is its potency. TCB-2 has been shown to be more potent than LSD, which may allow for smaller doses to be used in experiments. However, TCB-2 is a synthetic compound that requires specialized knowledge and equipment for its synthesis. This may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for the study of TCB-2. One direction is to further investigate its mechanism of action and its effects on the central nervous system. This may lead to a better understanding of the role of serotonin receptors in the brain and their involvement in hallucinogenic effects. Another direction is to study the potential therapeutic uses of TCB-2, such as in the treatment of depression or anxiety disorders. Finally, there is a need for further research into the safety of TCB-2 and its potential for abuse.
Synthesemethoden
The synthesis of TCB-2 involves the reaction of 2-chlorobenzoyl chloride with 3-chloro-2-methyl aniline, followed by the reaction with 4-methylbenzoyl chloride. The resulting compound is purified through recrystallization. The synthesis of TCB-2 is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
TCB-2 has been used in scientific research to study its effects on the central nervous system. It has been shown to have hallucinogenic effects, similar to LSD. TCB-2 has been used to study the role of serotonin receptors in the brain and their involvement in the hallucinogenic effects of TCB-2.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chloro-2-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-6-7-11(13(17)8-9)15(19)18-14-5-3-4-12(16)10(14)2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWHPBXJDAYJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-2-methylphenyl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)
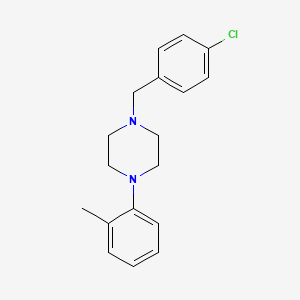
![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)
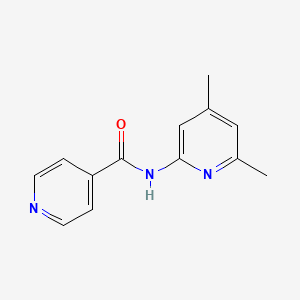

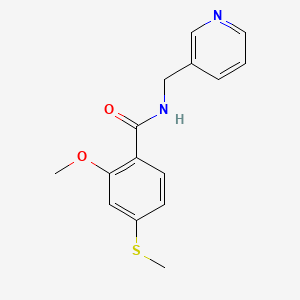


![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)
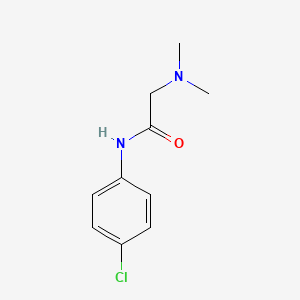

![3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5709317.png)